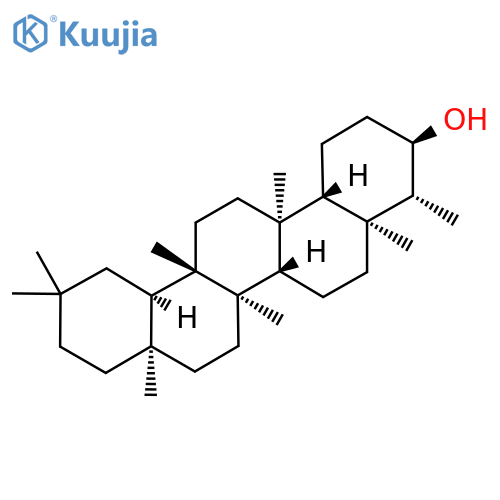Cas no 5085-72-3 (Friedelanol)
フリーデラノール(Friedelanol)は、天然に存在するトリテルペンアルコールの一種で、植物由来の生理活性化合物として注目されています。化学構造的には、五環性トリテルペノイドに分類され、安定した骨格構造を持ちます。その特筆すべき特性として、優れた抗酸化作用と抗炎症活性が報告されており、化粧品原料や医薬品中間体としての応用が研究されています。また、分子構造中のヒドロキシル基が化学修飾の基点となり、誘導体合成の柔軟性が高い点も特徴です。生体適合性に優れ、環境負荷の低い天然由来成分として、持続可能な化学プロセス開発における有望な素材です。

Friedelanol structure
Friedelanol 化学的及び物理的性質
名前と識別子
-
- 24,25,26-Trinoroleanan-3-ol,5,9,13-trimethyl-, (3a,4b,5b,8a,9b,10a,13a,14b)-
- Friedelanol
- EPIFRIEDELANOL
- Friedelan-3.α.-ol
- Friedelan-3α-ol
- Friedelan-3α-olneat
- D:A-Friedooleanan-3α-ol
- Friedelan-3-ol
- Friedelinol
- AKOS040744456
- epi-Friedelinol
- D:A-Friedooleanan-3alpha-ol
- CHEMBL229563
- (3R,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol
- 3Alpha-Hydroxyfriedelane
- Fridelinol
- D:A-Friedooleanan-3-ol, (3alpha)-
- NSC 407041
- 5085-72-3
- D:A-Friedooleanan-3-ol, (3)-; D:A-Friedooleanan-3-ol
- Friedelan-3alpha-ol
- FS-9938
- 4,4a,6b,8a,11,11,12b,14a-Octamethyldocosahydro-3-picenol #
- Friedelan-3.alpha.-ol
- D:A-Friedooleanan-3-ol, (3.alpha.)-
- D:A-Friedooleanan-3.alpha.-ol
- 4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol
- NSC-407041
- XCDQFROEGGNAER-UHFFFAOYSA-N
- NSC407041
- [ "" ]
- D:A-Friedooleanan-3-ol, (3alpha)-(9CI)
- (3R,4R,4AS,6AS,6BR,8AR,12AR,12BS,14AS,14BS)-4,4A,6B,8A,11,11,12B,14A-OCTAMETHYL-HEXADECAHYDROPICEN-3-OL
- epifriedelanol. 3beta-friedelinol
- 3beta-Friedelinol
- b-Friedelinol
- D:A-Friedooleanan-3alpha-ol (8CI)
- Friedelinol, (3beta)-isomer
- beta-Friedelinol
-
- インチ: InChI=1S/C30H52O/c1-20-21(31)9-10-22-27(20,5)12-11-23-28(22,6)16-18-30(8)24-19-25(2,3)13-14-26(24,4)15-17-29(23,30)7/h20-24,31H,9-19H2,1-8H3/t20-,21+,22+,23-,24+,26+,27+,28-,29+,30-/m0/s1
- InChIKey: XCDQFROEGGNAER-VYFOYESCSA-N
- ほほえんだ: C[C@@]12[C@](CC[C@@]3([C@@]2(CC[C@]4([C@]3(CC[C@H]([C@@H]4C)O)[H])C)[H])C)(C)[C@]5([C@](CCC(C)(C5)C)(CC1)C)[H]
計算された属性
- せいみつぶんしりょう: 428.40206
- どういたいしつりょう: 428.402
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 31
- 回転可能化学結合数: 0
- 複雑さ: 741
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 10
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 10.1
- トポロジー分子極性表面積: 20.2A^2
じっけんとくせい
- 色と性状: Cryst.
- 密度みつど: 0.966
- ふってん: 478.3 ℃ at 760 mmHg
- フラッシュポイント: 199.6 ℃
- 屈折率: 1.508
- PSA: 20.23
- LogP: 8.24880
- じょうきあつ: 0.0±2.7 mmHg at 25°C
Friedelanol セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Friedelanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | T19880-5 mg |
Friedelinol |
5085-72-3 | 98% | 5mg |
¥ 1,570 | 2023-07-11 | |
| A2B Chem LLC | AG19894-5mg |
Friedelanol |
5085-72-3 | 99.0% | 5mg |
$285.00 | 2024-04-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F17790-5mg |
Friedelan-3.α.-ol |
5085-72-3 | ,HPLC≥95% | 5mg |
¥2400.0 | 2023-09-07 | |
| TargetMol Chemicals | T19880-1 mL * 10 mM (in DMSO) |
Friedelinol |
5085-72-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 1670 | 2023-09-15 | |
| TargetMol Chemicals | T19880-5mg |
Friedelinol |
5085-72-3 | 5mg |
¥ 1570 | 2024-07-20 |
Friedelanol 関連文献
-
1. 469. Triterpenoids. Part LII. The constitution and stereochemistry of friedelin and cerinGeorge Brownlie,F. S. Spring,Robert Stevenson,W. S. Strachan J. Chem. Soc. 1956 2419
-
Ananda da Silva Antonio,Larissa Silveira Moreira Wiedemann,Valdir Florêncio Veiga-Junior RSC Adv. 2020 10 23379
-
3. The structure of the triterpene simiarenol (a E:B-friedo-hop-5-ene) from the Hong Kong species of Rhododendron simiarumR. T. Aplin,H. R. Arthur,W. H. Hui J. Chem. Soc. C 1966 1251
-
4. X-Ray crystal structure of a derivative of salaspermic acidDonald Rogers,Kwamena A. Woode,Narayanan Viswanathan,Balawant S. Joshi J. Chem. Soc. Chem. Commun. 1980 1049
-
5. 28,29-Dihydroxyfriedelan-3-one, a friedelane with two oxygenated methyl groups, from Elaeodendron balae(Celastraceae)Gamini Weeratunga,Vijaya Kumar,M. Uvais S. Sultanbawa,Sinnathamby Balasubramaniam J. Chem. Soc. Perkin Trans. 1 1982 2457
5085-72-3 (Friedelanol) 関連製品
- 464-43-7((+)-Borneol)
- 98-52-2(4-tert-butylcyclohexan-1-ol)
- 116-02-9(3,3,5-Trimethylcyclohexanol)
- 80-04-6(4,4'-(Propane-2,2-diyl)dicyclohexanol)
- 464-45-9([(1S)-endo]-(-)-Borneol)
- 700-57-2(2-Adamantanol)
- 932-01-4(4,4-dimethylcyclohexan-1-ol)
- 1490-04-6(Menthol)
- 2216-51-5(L(-)-Menthol)
- 124-76-5(Isoborneol)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:5085-72-3)Friedelanol

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ